molecular formula C15H12F3NO2 B5731109 1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one

1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one

Cat. No.: B5731109
M. Wt: 295.26 g/mol
InChI Key: DEDZVTYAMTWYCY-UHFFFAOYSA-N
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Description

1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The trifluoromethyl group is introduced into the pyridine ring through a nucleophilic substitution reaction.

    Ether Linkage Formation: The pyridine derivative is then reacted with a phenol derivative to form the ether linkage.

    Propanone Addition: Finally, the propanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol
  • 1-(5-(Trifluoromethyl)-2-pyridyl)piperidine-4-carboxylic acid

Comparison: 1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one is unique due to its specific ether linkage and propanone group, which confer distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-2-13(20)10-3-6-12(7-4-10)21-14-8-5-11(9-19-14)15(16,17)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDZVTYAMTWYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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